molecular formula C8H8FNO3 B1422191 1-Ethoxy-3-fluoro-2-nitrobenzene CAS No. 1233952-97-0

1-Ethoxy-3-fluoro-2-nitrobenzene

Cat. No.: B1422191
CAS No.: 1233952-97-0
M. Wt: 185.15 g/mol
InChI Key: QPCBMQYUILGWJC-UHFFFAOYSA-N
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Description

1-Ethoxy-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-fluoro-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-ethoxy-3-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-ethoxy-3-fluoro-2-nitrobenzene involves its interactions with various molecular targets. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. This can influence the compound’s behavior in electrophilic and nucleophilic substitution reactions . Additionally, the ethoxy and fluoro groups can modulate the compound’s lipophilicity and electronic properties, impacting its overall reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-3-fluoro-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of substituents on the reactivity and properties of benzene derivatives .

Biological Activity

1-Ethoxy-3-fluoro-2-nitrobenzene (C₈H₈FNO₃) is an organic compound characterized by the presence of an ethoxy group, a fluoro group, and a nitro group attached to a benzene ring. This unique arrangement of functional groups imparts distinct electronic and steric properties, making it a subject of interest in various fields, including medicinal chemistry and industrial applications.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method is the nitration of 1-ethoxy-3-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid, conducted at low temperatures to control the reaction rate and prevent over-nitration. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC₈H₈FNO₃
Molecular Weight185.15 g/mol
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its nitro group, which can participate in electron-withdrawing interactions. This affects the reactivity of the benzene ring, influencing its behavior in both electrophilic and nucleophilic substitution reactions. The compound has been investigated for its potential interactions with various biomolecules, which may lead to significant biological effects.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests showed inhibition zones suggesting potential as an antibacterial agent .
  • Cytotoxicity Studies : A study focused on the cytotoxic effects of nitroaromatic compounds found that this compound induced cell death in human cancer cell lines at specific concentrations, indicating its potential as a chemotherapeutic agent .
  • Reactivity with Nucleophiles : Research has demonstrated that the compound reacts with various nucleophiles under controlled conditions, leading to substituted products that may have distinct biological activities. This reactivity is crucial for exploring its role in drug development.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Key Features
1-Ethoxy-2-fluoro-3-nitrobenzeneDifferent positioning of functional groups
1-Fluoro-2-nitrobenzeneLacks the ethoxy group; different chemical properties
1-Ethoxy-4-nitrobenzeneLacks the fluoro group; altered electronic properties

The unique combination of an ethoxy group, a fluoro atom, and a nitro group distinguishes this compound from these similar compounds, potentially leading to unique reactivity patterns and biological activities not observed in others.

Properties

IUPAC Name

1-ethoxy-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCBMQYUILGWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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